

An In-Depth Technical Guide to N-Boc-L-Homoserine Ethyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-N-Boc-L-homoserine ethyl ester

Cat. No.: B120059

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-homoserine ethyl ester, with the CAS Number 147325-09-5, is a valuable chiral building block in synthetic organic chemistry.^{[1][2][3][4]} Its structure combines a protected amino group (Boc) and an esterified carboxyl group, making it a versatile intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents and specialized polymers.

Chemical Structure and Properties

N-Boc-L-homoserine ethyl ester, formally named (S)-ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, possesses a stereocenter at the alpha-carbon, indicating its chiral nature.^[2] The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for preventing unwanted side reactions during synthesis and is readily removable under acidic conditions. The ethyl ester at the C-terminus provides a handle for further chemical modifications, such as amide bond formation.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-L-homoserine ethyl ester is presented in the table below.

Property	Value	Reference
CAS Number	147325-09-5	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₂₁ NO ₅	[1] [3]
Molecular Weight	247.29 g/mol	[4]
Appearance	White to pale yellow solid	
Purity	≥95%	[1]
Solubility	DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL	[1]
Storage	-20°C	[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for N-Boc-L-homoserine ethyl ester are not readily available in the public domain, predicted data based on its structure are presented below. These predictions are valuable for compound identification and characterization.

Spectroscopy	Predicted Data
¹ H NMR	(CDCl ₃ , 400 MHz): δ 5.1-5.3 (br s, 1H, NH), 4.29 (q, J=7.1 Hz, 2H, OCH ₂ CH ₃), 4.1-4.2 (m, 1H, α-CH), 3.7-3.8 (t, J=5.5 Hz, 2H, CH ₂ OH), 2.0-2.2 (m, 1H, β-CH ₂), 1.7-1.9 (m, 1H, β-CH ₂), 1.45 (s, 9H, C(CH ₃) ₃), 1.28 (t, J=7.1 Hz, 3H, OCH ₂ CH ₃)
¹³ C NMR	(CDCl ₃ , 100 MHz): δ 172.5 (C=O, ester), 156.0 (C=O, Boc), 80.0 (C(CH ₃) ₃), 61.5 (OCH ₂ CH ₃), 59.0 (CH ₂ OH), 54.0 (α-CH), 35.0 (β-CH ₂), 28.3 (C(CH ₃) ₃), 14.2 (OCH ₂ CH ₃)
IR (KBr)	ν (cm ⁻¹): 3400-3500 (O-H stretch), 3300-3400 (N-H stretch), 2850-3000 (C-H stretch), 1740 (C=O stretch, ester), 1690 (C=O stretch, carbamate), 1160 (C-O stretch)
Mass Spec (ESI+)	m/z: 248.15 [M+H] ⁺ , 270.13 [M+Na] ⁺

Synthesis and Purification

The synthesis of N-Boc-L-homoserine ethyl ester is typically achieved through a two-step process starting from L-homoserine. This involves the protection of the amino group with a Boc group, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis

Step 1: N-Boc Protection of L-Homoserine

- Dissolve L-homoserine in a 1:1 mixture of dioxane and water.
- Cool the solution to 0°C in an ice bath.
- Add sodium hydroxide (1 M solution) to adjust the pH to approximately 10-11.
- Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution while maintaining the pH with the addition of sodium hydroxide.

- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of potassium bisulfate.
- Extract the product, N-Boc-L-homoserine, with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Ethyl Esterification of N-Boc-L-Homoserine

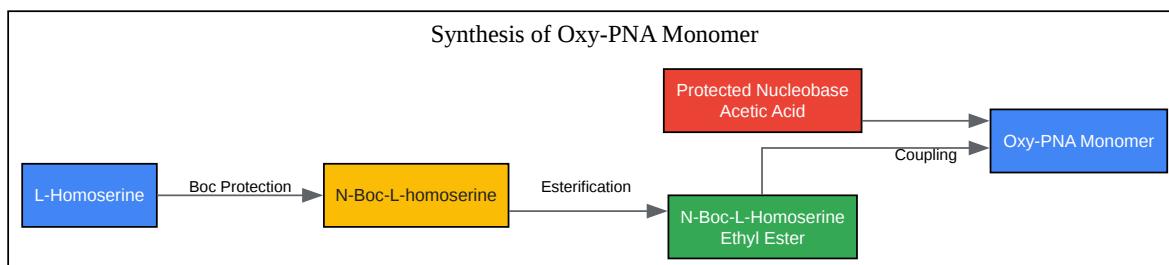
- Dissolve the crude N-Boc-L-homoserine in anhydrous ethanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
- Extract the product, N-Boc-L-homoserine ethyl ester, with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude N-Boc-L-homoserine ethyl ester is typically purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is effective in separating the desired product from any remaining starting materials or byproducts. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified N-Boc-L-homoserine ethyl ester as a solid.

Applications in Research and Development

N-Boc-L-homoserine ethyl ester serves as a critical intermediate in the synthesis of various molecules of interest in the pharmaceutical and materials science fields.


Synthesis of Unsaturated Caprolactams

This compound is a precursor in the multi-step synthesis of unsaturated caprolactams.[1][5] These caprolactam derivatives are important structural motifs in various biologically active compounds.

Synthesis of Oxy-Peptide Nucleic Acid (PNA) Monomers

N-Boc-L-homoserine ethyl ester is utilized in the preparation of monomer units for oxy-peptide nucleic acids (PNAs).[1][5] PNAs are synthetic analogs of DNA and RNA with a neutral peptide-like backbone, which imparts unique hybridization properties and resistance to enzymatic degradation.

The general workflow for the synthesis of an oxy-PNA monomer using N-Boc-L-homoserine ethyl ester is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for an oxy-PNA monomer.

Conclusion

N-Boc-L-homoserine ethyl ester is a foundational building block for the synthesis of complex organic molecules. Its straightforward preparation and versatile chemical handles make it an

indispensable tool for researchers in drug discovery and materials science. The detailed protocols and compiled data in this guide are intended to facilitate its effective utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (S)-N-Boc-L-homoserine Ethyl Ester, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to N-Boc-L-Homoserine Ethyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120059#chemical-structure-of-n-boc-l-homoserine-ethyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com